N-benzhydryl-N-(4-bromobenzyl)amine
Description
N-benzhydryl-N-(4-bromobenzyl)amine is a tertiary amine featuring a benzhydryl (diphenylmethyl) group and a 4-bromobenzyl substituent attached to the nitrogen atom. The 4-bromobenzyl group introduces a halogen atom at the para position, which may influence electronic properties and participate in halogen bonding interactions.
Properties
Molecular Formula |
C20H18BrN |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,1-diphenylmethanamine |
InChI |
InChI=1S/C20H18BrN/c21-19-13-11-16(12-14-19)15-22-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,22H,15H2 |
InChI Key |
RKXJBDWFYJWJKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Structural Insights :
- Heterocyclic Additions : Compounds with benzimidazole () or triazole () moieties exhibit enhanced bioactivity due to aromatic π-π stacking and hydrogen bonding capabilities .
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s oxadiazole derivative increases electrophilicity, enhancing interactions with biological targets like SDH .
Table 3: Bioactivity and Physical Properties
Key Observations :
- Lipophilicity : The benzhydryl group in this compound results in a higher predicted LogP (~5.2) compared to benzimidazole derivatives (~3.8), favoring membrane permeability .
- Bioactivity : Oxadiazole derivatives (e.g., 5g) demonstrate broad-spectrum fungicidal activity (>50% inhibition at 50 μg/mL), while benzimidazoles are linked to tubulin disruption .
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